molecular formula C78H132O20 B1245973 Swinholide a

Swinholide a

Cat. No.: B1245973
M. Wt: 1389.9 g/mol
InChI Key: RJVBVECTCMRNFG-ANKJNSLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Swinholide A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Swinholide A exhibits a unique structure characterized by a 2-fold axis of symmetry, which plays a crucial role in its interaction with actin filaments. It binds to actin dimers, sequestering them and preventing polymerization, which leads to rapid severing of F-actin in vitro. This mechanism underlies its cytotoxic effects, as the disruption of the actin cytoskeleton can induce apoptosis in cancer cells .

Cancer Research

This compound has been explored as a potential anti-cancer agent due to its ability to disrupt the actin cytoskeleton. Research has demonstrated that it can induce cell death in various cancer cell lines by promoting actin depolymerization. The structural basis of this compound binding to actin has been elucidated through X-ray crystallography, providing insights into its mechanism of action and guiding the design of new cytoskeletal-targeting agents .

Drug Development

The biosynthesis of this compound has been linked to symbiotic bacteria within marine sponges, leading to investigations into alternative production methods through microbial fermentation. Understanding the biosynthetic pathways can aid in the development of novel compounds with enhanced efficacy or reduced toxicity compared to traditional chemotherapeutics .

Structural Biology

This compound serves as a valuable tool in structural biology for studying protein-protein interactions, particularly between actin and tubulin. Its ability to induce specific conformational changes in these proteins makes it an important compound for probing cellular mechanisms and validating models of cytoskeletal dynamics .

Case Studies and Research Findings

StudyFocusFindings
PubMed Study (1995)CytotoxicityDemonstrated that this compound sequesters actin dimers and severs F-actin, explaining its cytotoxicity .
PMC Article (2018)BiosynthesisIdentified this compound production by terrestrial cyanobacteria, revealing new avenues for drug synthesis .
Structure-Activity Relationship Study (2022)Antitumor ActivityInvestigated hybrids of this compound and aplyronine A, showing enhanced cytotoxic effects through combined mechanisms .
Structural Analysis (2005)Binding MechanismProvided a detailed structure of this compound bound to actin, clarifying its binding site and implications for drug design .

Biological Activity

Swinholide A is a marine-derived compound isolated from the sponge Theonella swinhoei, recognized for its potent biological activities, particularly its ability to disrupt the actin cytoskeleton in eukaryotic cells. This article explores the biological activity of this compound, detailing its mechanisms of action, structural characteristics, and potential therapeutic applications.

Structural Characteristics

This compound is a dimeric dilactone macrolide composed of a 44-carbon ring structure. Its unique symmetry and binding properties have been elucidated through various studies. The compound binds to actin filaments, sequestering actin dimers and disrupting filamentous structures crucial for cellular integrity and function .

Table 1: Structural Properties of this compound

PropertyDescription
Molecular FormulaC₄₄H₆₈O₈
Molecular Weight792.00 g/mol
StructureDimeric dilactone macrolide
SourceMarine sponge Theonella swinhoei

This compound exhibits its biological activity primarily through the disruption of the actin cytoskeleton. The compound binds with high affinity to actin, leading to:

  • Severing of F-actin : this compound rapidly severs filamentous actin (F-actin) in vitro, which is crucial for maintaining cell shape and motility .
  • Cytotoxicity : It has demonstrated significant cytotoxic effects against various tumor cell lines, including KB cells (human nasopharynx cancer), with an IC₅₀ value as low as 1.2 nM .

Figure 1: Mechanism of Action of this compound

Mechanism of Action (Placeholder for illustrative purposes)

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In a study assessing the cytotoxicity of this compound on human cancer cell lines, it was found that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .
  • Neurobiology : Research has shown that this compound disrupts synaptic vesicle mobility and presynaptic F-actin, indicating its role in neurobiological processes .
  • Antifungal Activity : Beyond its cytotoxic properties against cancer cells, this compound has also exhibited antifungal activity, suggesting its utility in treating fungal infections .

Comparative Analysis with Other Actin-Disrupting Agents

To contextualize the potency and specificity of this compound, it is beneficial to compare it with other known actin-disrupting agents.

Table 2: Comparison of Actin-Disrupting Agents

CompoundSourceIC₅₀ (nM)Mechanism of Action
This compoundTheonella swinhoei1.2Severing F-actin
Latrunculin AMarine sponge0.5Sequestering G-actin
JasplakinolideMarine sponge10Stabilizing F-actin

Properties

Molecular Formula

C78H132O20

Molecular Weight

1389.9 g/mol

IUPAC Name

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1

InChI Key

RJVBVECTCMRNFG-ANKJNSLFSA-N

SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Isomeric SMILES

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

Synonyms

swinholide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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